molecular formula C13H9Cl2FO B7724044 3,4'-Dichloro-3'-fluorobenzhydrol

3,4'-Dichloro-3'-fluorobenzhydrol

Cat. No.: B7724044
M. Wt: 271.11 g/mol
InChI Key: YGEJRQXVKUPFGK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4’-Dichloro-3’-fluorobenzhydrol typically involves the reaction of 3,4-dichlorobenzaldehyde with 3-fluorobenzylmagnesium chloride in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen, and at a controlled temperature .

Industrial Production Methods

While specific industrial production methods for 3,4’-Dichloro-3’-fluorobenzhydrol are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure higher yields and purity, as well as implementing safety measures for handling hazardous chemicals .

Chemical Reactions Analysis

Types of Reactions

3,4’-Dichloro-3’-fluorobenzhydrol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO₃) in acetic acid or potassium permanganate (KMnO₄) in water.

    Reduction: Lithium aluminum hydride (LiAlH₄) in ether or sodium borohydride (NaBH₄) in methanol.

    Substitution: Sodium hydroxide (NaOH) in water or ethanol.

Major Products

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dichlorobenzhydrol
  • 3-Fluorobenzhydrol
  • 4-Chlorobenzhydrol

Uniqueness

3,4’-Dichloro-3’-fluorobenzhydrol is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern can enhance its potency and selectivity in various applications compared to similar compounds .

Properties

IUPAC Name

(4-chloro-3-fluorophenyl)-(3-chlorophenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2FO/c14-10-3-1-2-8(6-10)13(17)9-4-5-11(15)12(16)7-9/h1-7,13,17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGEJRQXVKUPFGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(C2=CC(=C(C=C2)Cl)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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